

Preliminary Studies on KK181N1: A Novel mTORC1 Inhibitor

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Compound of Interest

Compound Name: *KK181N1*
Cat. No.: *B15605268*

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Introduction

KK181N1 is a novel, potent, and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive overview of the preliminary preclinical studies conducted to characterize the in vitro and in vivo activity of **KK181N1**. The data presented herein support the continued development of **KK181N1** as a potential therapeutic agent for the treatment of cancers with aberrant mTORC1 signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical evaluation of **KK181N1**.

Table 1: In Vitro Potency and Cellular Activity of **KK181N1**

Assay Type	Target/Cell Line	Parameter	Value
In Vitro Kinase Assay	Recombinant mTOR	IC50	15 nM
Cell Viability Assay	MCF-7 (Human Breast Cancer)	EC50	100 nM

Table 2: In Vivo Anti-Tumor Efficacy of **KK181N1** in MCF-7 Xenograft Model

Treatment Group	Dosage	Administration Route	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	1200	-
KK181N1	10 mg/kg	Oral Gavage	480	60%

Experimental Protocols

1. In Vitro mTOR Kinase Assay (TR-FRET)

- Objective: To determine the 50% inhibitory concentration (IC₅₀) of **KK181N1** against the mTOR kinase.
- Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human mTOR protein (MilliporeSigma) was incubated with a ULight™-labeled peptide substrate and ATP in an assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). **KK181N1** was serially diluted and added to the reaction mixture. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phospho-substrate antibody was added. The TR-FRET signal was measured on an EnVision plate reader (PerkinElmer) after a 60-minute incubation. The IC₅₀ values were calculated using a four-parameter logistic model.

2. Western Blot Analysis

- Objective: To assess the inhibition of downstream mTORC1 signaling by **KK181N1** in a cellular context.
- Methodology: MCF-7 cells were seeded in 6-well plates and grown to 80% confluency. The cells were then treated with varying concentrations of **KK181N1** (0, 10, 50, 100, 500 nM) for 2 hours. Post-treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and incubated with primary

antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and GAPDH (loading control) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

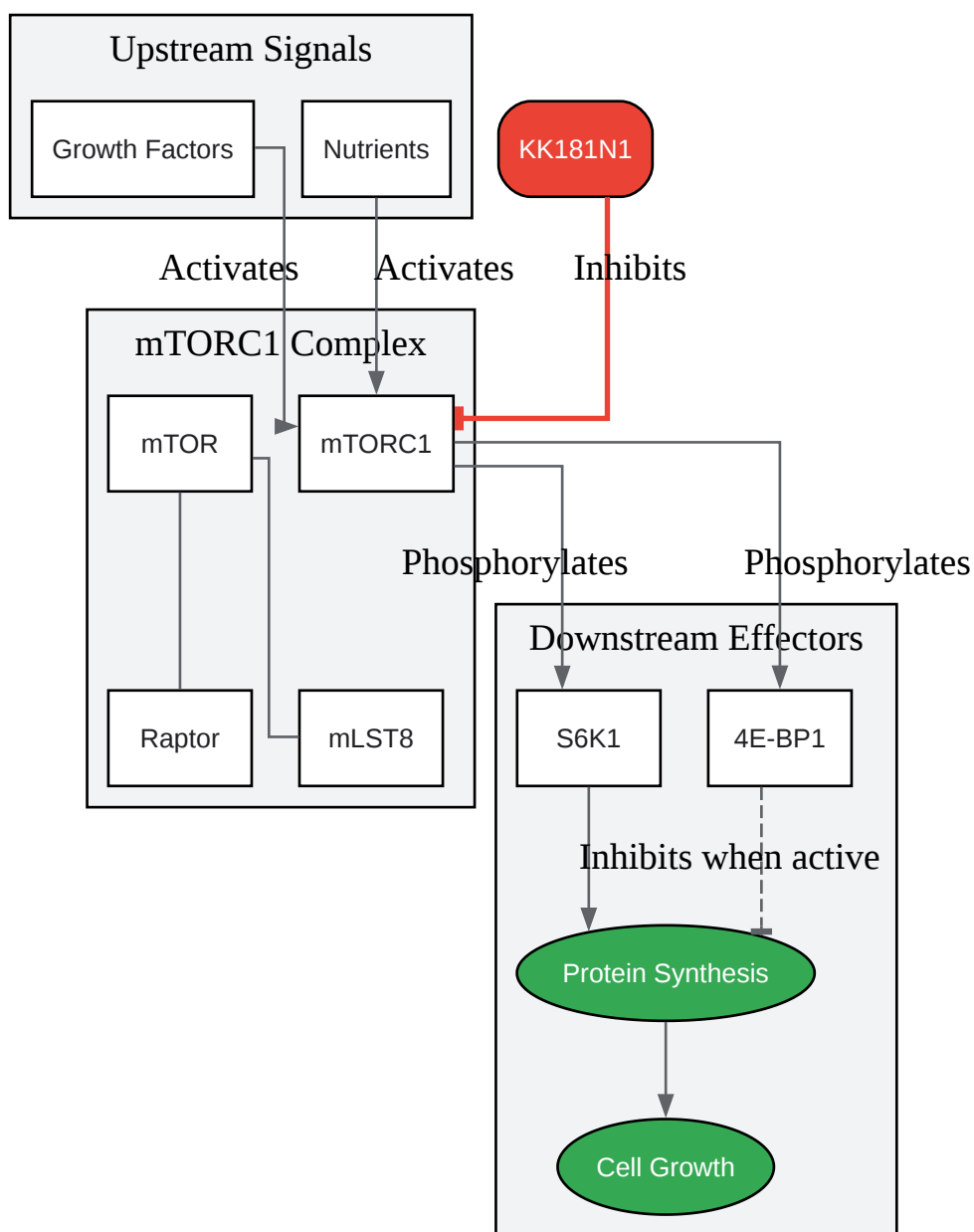
3. Cell Viability Assay (MTT)

- Objective: To evaluate the effect of **KK181N1** on the proliferation of MCF-7 cancer cells.
- Methodology: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, the cells were treated with a serial dilution of **KK181N1** for 72 hours. Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The EC50 value was determined by plotting the percentage of cell viability against the log concentration of **KK181N1**.

4. In Vivo Xenograft Study

- Objective: To determine the anti-tumor efficacy of **KK181N1** in a murine xenograft model.
- Methodology: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5×10^6 MCF-7 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into two groups: vehicle control and **KK181N1** (10 mg/kg). The treatments were administered daily via oral gavage for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Animal body weight and general health were monitored throughout the study.

Visualizations



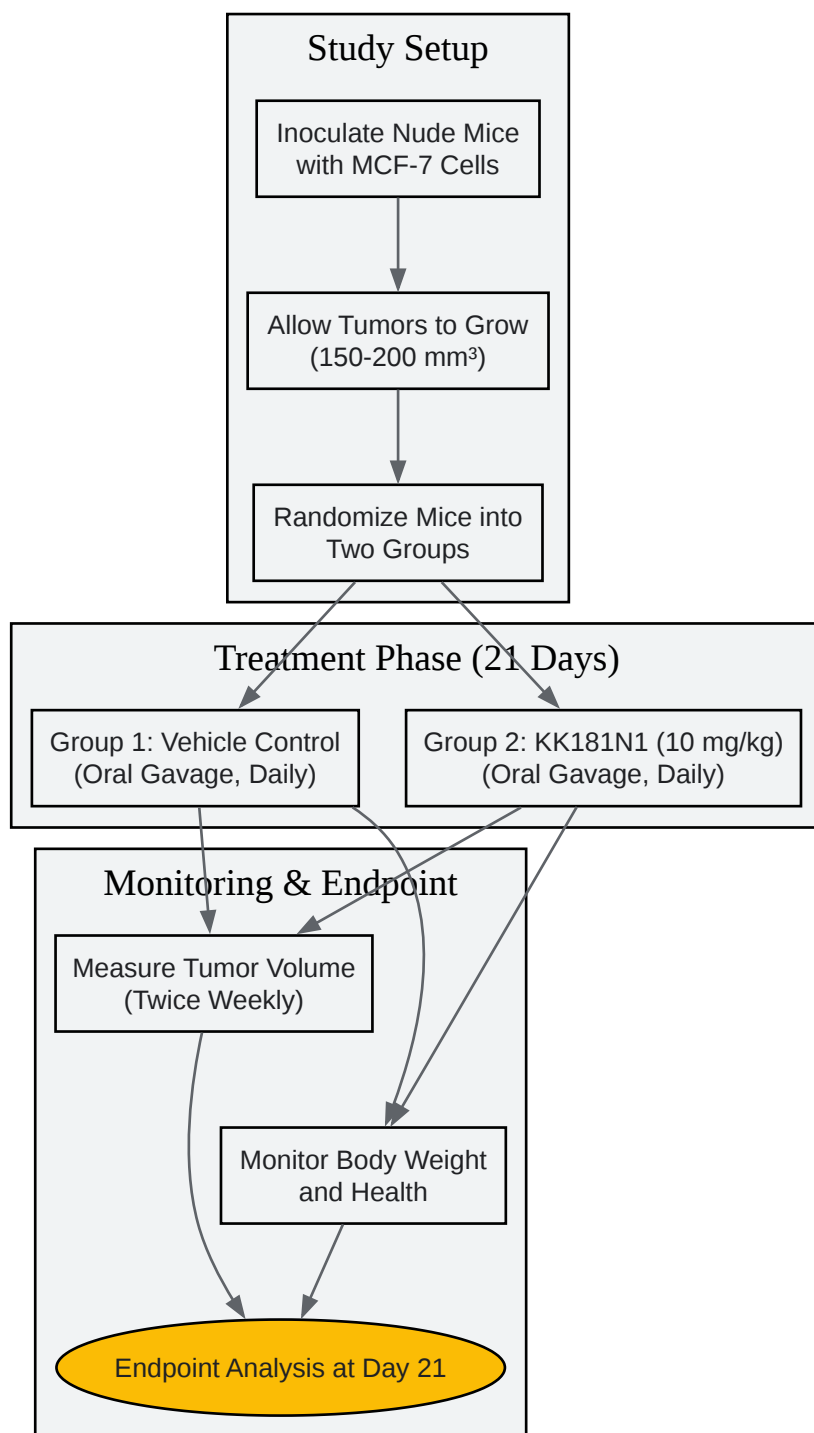
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Caption: Simplified mTORC1 signaling pathway and the inhibitory action of **KK181N1**.



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Caption: Experimental workflow for Western Blot analysis of mTORC1 pathway inhibition.



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Caption: Workflow for the in vivo xenograft study of **KK181N1**.

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